molecular formula C15H21FN4O3 B3975785 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine

4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine

Cat. No. B3975785
M. Wt: 324.35 g/mol
InChI Key: OBFUEZYYMJPIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, also known as FMNPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine is not fully understood, but it is believed to act as a competitive antagonist at certain receptors in the brain. It may also inhibit certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been shown to have a low toxicity profile and minimal side effects in animal studies. It has been found to cross the blood-brain barrier and accumulate in certain regions of the brain. In cancer studies, it has been shown to induce apoptosis (cell death) and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine research. It may be further investigated for its use in cancer therapy, particularly in combination with other drugs. Its potential use in imaging techniques may also be explored further. Additionally, its mechanism of action may be studied in more detail to better understand its effects on the brain and cancer cells.

Scientific Research Applications

4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its use in imaging techniques, such as positron emission tomography (PET), due to its high affinity for certain receptors in the brain.

properties

IUPAC Name

4-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c1-17-2-4-18(5-3-17)14-11-13(19-6-8-23-9-7-19)12(16)10-15(14)20(21)22/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUEZYYMJPIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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